molecular formula C7H4BrIN2 B1445439 3-Bromo-6-iodoimidazo[1,2-A]pyridine CAS No. 1146615-52-2

3-Bromo-6-iodoimidazo[1,2-A]pyridine

Cat. No. B1445439
M. Wt: 322.93 g/mol
InChI Key: LZAXVCBLZXZVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 1146615-52-2 . It has a molecular weight of 322.93 . The compound is solid in physical form and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 3-Bromo-6-iodoimidazo[1,2-A]pyridine involves a chemodivergent reaction . N-(Pyridin-2-yl)amides and 3-bromoimidazopyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The IUPAC name of this compound is 3-bromo-6-iodoimidazo[1,2-A]pyridine . The InChI code is 1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H .


Physical And Chemical Properties Analysis

3-Bromo-6-iodoimidazo[1,2-A]pyridine is a solid compound . It is stored in a refrigerator . The compound has a molecular weight of 322.93 .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Summary of Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Results or Outcomes: The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

2. Antituberculosis Agents

  • Summary of Application: Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-iodoimidazo[1,2-A]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

3. Pharmaceutical Intermediates

  • Summary of Application: This compound is used as an intermediate in the synthesis of various pharmaceuticals .
  • Methods of Application: The specific methods of application can vary widely depending on the final pharmaceutical product being synthesized .
  • Results or Outcomes: The use of this compound as an intermediate can facilitate the synthesis of a wide range of pharmaceutical products .

4. Anticonvulsant Agents

  • Summary of Application: Some derivatives of 6-bromoimidazo[1,2-a]pyridine have been found to be effective as potential anticonvulsants .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the treatment of convulsive disorders .

5. Organic Syntheses

  • Summary of Application: This compound is used in organic syntheses .
  • Methods of Application: The specific methods of application can vary widely depending on the final product being synthesized .
  • Results or Outcomes: The use of this compound can facilitate the synthesis of a wide range of organic products .

6. Potential Anticonvulsants

  • Summary of Application: Some derivatives of 6-bromoimidazo[1,2-a]pyridine have been found to be effective as potential anticonvulsants .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship .
  • Results or Outcomes: These compounds have shown promising results in the treatment of convulsive disorders .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of 3-Bromo-6-iodoimidazo[1,2-A]pyridine could be in the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

3-bromo-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXVCBLZXZVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738439
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-iodoimidazo[1,2-A]pyridine

CAS RN

1146615-52-2
Record name 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture comprising 6-iodo-imidazo[1,2-a]pyridine (1 eq, 95 mmol, 23.3 g) in acetic acid (220 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 95 mmol, 4.8 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered. The resulting solid is suspended in DCM (1% MeOH) (500 ml) and washed with 4N sodium hydroxide (100 ml). When the solid dissolves, the organic layer is separated, dried (MgSO4) and evaporated to give a beige solid; [M+H]+323 (325).
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 325 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 2
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 4
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 5
3-Bromo-6-iodoimidazo[1,2-A]pyridine
Reactant of Route 6
3-Bromo-6-iodoimidazo[1,2-A]pyridine

Citations

For This Compound
4
Citations
A El Akkaoui, I Bassoude, J Koubachi… - Tetrahedron, 2011 - Elsevier
New and efficient regioselective Sonogashira and Suzuki–Miyaura palladium-catalyzed coupling reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines followed by another cross-coupling …
Number of citations: 42 www.sciencedirect.com
MB Plewe, VR Gantla, NV Sokolova, YJ Shin… - Bioorganic & medicinal …, 2021 - Elsevier
We identified and explored the structure–activity relationship (SAR) of a novel heterocyclic chemical series of arenavirus cell entry inhibitors. Optimized lead compounds, including …
Number of citations: 9 www.sciencedirect.com
RM Alvarez, AB García, C Riesco-Fagundo, JI Martín… - 1920 - dna-pksignals.com
Activation of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway occurs frequently in a wide range of human cancers and is a main …
Number of citations: 0 dna-pksignals.com
RM Alvarez, AB García, C Riesco-Fagundo… - European Journal of …, 2021 - Elsevier
Activation of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway occurs frequently in a wide range of human cancers and is a main …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.